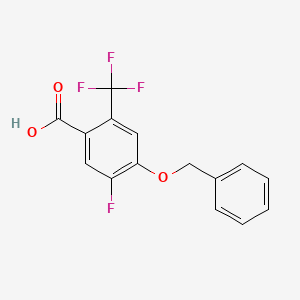
4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting a suitable benzyl alcohol with a halogenated benzoic acid derivative under basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The fluorine and trifluoromethyl groups can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of partially or fully reduced fluorinated compounds.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the fluorine and trifluoromethyl groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-Fluorobenzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
Uniqueness
4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups. The presence of both fluorine and trifluoromethyl groups provides distinct electronic properties, while the benzyloxy group offers additional hydrophobic interactions. This combination makes the compound particularly valuable in the design of molecules with specific biological activities.
Properties
Molecular Formula |
C15H10F4O3 |
|---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
5-fluoro-4-phenylmethoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H10F4O3/c16-12-6-10(14(20)21)11(15(17,18)19)7-13(12)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21) |
InChI Key |
LZMQPPRKIRGIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(F)(F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















